4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide is a complex organic compound with the molecular formula C22H20ClN3O4S . This compound is known for its unique chemical structure, which includes a sulfonylamino group and an ethoxyphenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-ethoxyaniline to form an intermediate product. This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide include:
4-chlorophenyl 4-ethoxyphenyl sulfone: This compound has a similar structure but lacks the sulfonylamino group.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound has a different substituent on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477732-76-6 |
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Molecular Formula |
C22H20ClN3O4S |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20ClN3O4S/c1-2-30-20-11-3-16(4-12-20)15-24-25-22(27)17-5-9-19(10-6-17)26-31(28,29)21-13-7-18(23)8-14-21/h3-15,26H,2H2,1H3,(H,25,27) |
InChI Key |
RMRMPOOKTHGJOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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